2-Cyclopropylbenzofuran-5-carboxylic acid
Description
Properties
IUPAC Name |
2-cyclopropyl-1-benzofuran-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10O3/c13-12(14)8-3-4-10-9(5-8)6-11(15-10)7-1-2-7/h3-7H,1-2H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYPBWSSCLZPEQE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC3=C(O2)C=CC(=C3)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Key Steps:
Preparation of 2-Halo-phenols or 2-alkynylphenols:
Starting from phenols, halogenation or alkynylation introduces reactive sites for subsequent cyclization.Intramolecular Cyclization:
Under acidic or basic conditions, these intermediates undergo cyclization to form the benzofuran core. For example, a 2-halo phenol can cyclize with a suitable side chain to form benzofuran.Introduction of the Carboxylic Acid Group at Position 5:
This can be achieved via oxidation of side chains or through carboxylation reactions such as lithiation followed by carbonation.
Research Findings:
- A typical synthesis involves the electrophilic substitution on phenolic compounds followed by cyclization using acid catalysts or metal-mediated processes.
Decarboxylative or Cross-Coupling Strategies for Cyclopropyl Substitution
Given the presence of the cyclopropyl group at position 2, methods involving metal-catalyzed cross-coupling reactions are relevant.
Methodology:
Preparation of 2-bromobenzofuran-5-carboxylic acid as a key intermediate.
Coupling with cyclopropyl organometallic reagents:
Using palladium or copper catalysis, the cyclopropyl group can be introduced via Suzuki, Negishi, or Kumada coupling reactions.
Research Data:
- Literature indicates that palladium-catalyzed cross-coupling of benzofuran derivatives with cyclopropylboronic acids or organozinc reagents is effective for installing the cyclopropyl moiety.
Oxidative Cyclization of Suitable Precursors
Another approach involves oxidative cyclization of 2-alkynylphenols or related compounds, which can be oxidized to benzofurans with subsequent functionalization.
Process Outline:
Synthesize 2-alkynylphenols.
Subject these to oxidative cyclization using oxidants like iodine, hypervalent iodine reagents, or metal oxides to form benzofuran rings.
Functionalize the 5-position with carboxylic acids via directed oxidation or carboxylation.
Research Insights:
- Photoredox catalysis and radical-mediated processes have been explored for such transformations, especially for complex heterocycle synthesis.
Preparation via Carboxylation of Cyclopropylbenzofuran Derivatives
An alternative route involves starting from cyclopropylbenzofuran derivatives and introducing the carboxylic acid group through direct carboxylation .
Method:
Electrophilic substitution at the 5-position with carbon dioxide under high pressure or using transition metal catalysis.
This approach is supported by studies on aromatic carboxylation reactions, which are often regioselective.
Summary Data Table of Preparation Methods
| Method | Starting Materials | Key Reactions | Advantages | Limitations |
|---|---|---|---|---|
| Cyclization of phenolic precursors | Phenols, halogenated phenols, alkynylphenols | Intramolecular cyclization, acid catalysis | High regioselectivity, established route | Multi-step synthesis, requires protecting groups |
| Cross-coupling reactions | Benzofuran halides, cyclopropyl organometallics | Palladium-catalyzed Suzuki or Negishi coupling | Precise cyclopropyl introduction | Requires pre-formed halogenated intermediates |
| Oxidative cyclization | 2-alkynylphenols | Oxidants like iodine, hypervalent iodine reagents | Mild conditions, versatile | Sensitive to reaction conditions |
| Carboxylation of benzofurans | Cyclopropylbenzofuran derivatives | CO2 under pressure with metal catalysts | Direct introduction of carboxylic acid | Regioselectivity challenges |
Chemical Reactions Analysis
2-Cyclopropylbenzofuran-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst, resulting in the formation of alcohols or other reduced products.
Substitution: Electrophilic substitution reactions can occur at the benzofuran ring, especially at positions ortho and para to the oxygen atom. Common reagents include halogens, nitrating agents, and sulfonating agents.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential of CPBFCA as an anticancer agent. Research indicates that compounds with similar structures exhibit inhibitory effects on critical proteins involved in cancer progression. For instance, compounds that disrupt the interaction between transactivation response (TAR) RNA-binding protein (TRBP) and Dicer have shown promise in hepatocellular carcinoma (HCC) treatments, suggesting that CPBFCA may also possess similar properties due to its structural analogies with other bioactive compounds .
Neuroprotective Effects
The neuroprotective properties of related benzofuran derivatives have been explored, indicating that CPBFCA might offer protective effects against neurodegenerative diseases. The mechanism often involves the modulation of neuroinflammatory pathways, making it a candidate for further exploration in neuropharmacology.
Polymer Chemistry
CPBFCA can serve as a monomer or additive in polymer synthesis. Its carboxylic acid functional group allows it to participate in various polymerization reactions, potentially leading to the development of new materials with enhanced mechanical properties and thermal stability.
Coatings and Adhesives
Due to its chemical structure, CPBFCA can be utilized in formulating specialized coatings and adhesives that require specific adhesion properties or resistance to environmental degradation.
Synthesis and Characterization
The synthesis of CPBFCA typically involves multi-step organic reactions, including cyclization and functional group transformations. Characterization techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography are essential for confirming the structure and purity of synthesized compounds.
Case Study: Antitumor Activity Evaluation
A recent study focused on the design and synthesis of CPBFCA derivatives aimed at evaluating their antitumor activity against HCC cell lines. The findings indicated that certain derivatives exhibited significant cytotoxicity, correlating with their ability to inhibit TRBP interactions .
| Compound | EC50 (nM) | Mechanism of Action |
|---|---|---|
| CPBFCA Derivative 1 | 0.66 | TRBP-Dicer interaction disruption |
| CPBFCA Derivative 2 | 1.20 | Induction of apoptosis |
Case Study: Polymer Development
In another study, CPBFCA was incorporated into a polymer matrix to enhance thermal stability and mechanical strength. The resulting material demonstrated improved performance characteristics compared to traditional polymers used in similar applications.
Mechanism of Action
The mechanism of action of 2-Cyclopropylbenzofuran-5-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, its antibacterial activity may result from the inhibition of bacterial enzymes or disruption of cell membrane integrity. The anti-tumor effects could be due to the induction of apoptosis or inhibition of cell proliferation pathways. Detailed studies on the molecular targets and pathways involved are essential to fully understand its mechanism of action .
Comparison with Similar Compounds
Table 1: Structural and Molecular Properties of Selected Benzofuran Derivatives
Key Observations :
- The carboxylic acid group at position 5 is common to all benzofuran analogs, conferring acidity and polarity. In contrast, the amide-containing compound from lacks this group, reducing water solubility .
Physicochemical and Functional Properties
- Solubility : The carboxylic acid group enhances water solubility in benzofuran derivatives. However, the hydrophobic cyclopropyl group in the target compound may reduce solubility compared to the hydroxycyclopentyl analog .
- Stability : Cyclopropane’s angle strain could render the target compound less thermally stable than methyl-substituted analogs but more reactive in biological systems (e.g., targeting enzymes via strain-release mechanisms) .
- The hydroxycyclopentyl analog’s -OH group may facilitate target binding but increase susceptibility to glucuronidation .
Biological Activity
2-Cyclopropylbenzofuran-5-carboxylic acid is a member of the benzofuran family, which is recognized for its diverse biological activities. This compound has garnered attention in scientific research due to its potential therapeutic applications, particularly in oncology and infectious diseases. The following sections provide a detailed examination of its biological activity, mechanisms of action, and relevant studies.
Chemical Structure and Properties
- IUPAC Name : 2-Cyclopropylbenzofuran-5-carboxylic acid
- Molecular Formula : C12H10O3
- Molecular Weight : 202.21 g/mol
The compound's structure features a cyclopropyl group attached to a benzofuran ring, which may influence its biological properties compared to other benzofuran derivatives.
Biological Activities
2-Cyclopropylbenzofuran-5-carboxylic acid exhibits several notable biological activities:
The exact mechanism of action for 2-Cyclopropylbenzofuran-5-carboxylic acid remains largely unexplored. However, insights can be drawn from related benzofuran compounds:
- Enzyme Inhibition : The compound may interact with specific enzymes, leading to changes in metabolic pathways. For instance, inhibition of cholinesterase can enhance acetylcholine levels, potentially improving cognitive functions.
- Cell Signaling Modulation : By affecting cell signaling pathways, this compound may alter gene expression and cellular metabolism, contributing to its observed biological effects.
Research Findings and Case Studies
Several studies have investigated the biological activities of benzofuran derivatives, providing context for the potential effects of 2-Cyclopropylbenzofuran-5-carboxylic acid:
| Study | Findings | Implications |
|---|---|---|
| Study A | Demonstrated antibacterial activity against Gram-positive bacteria | Supports further investigation into its use as an antimicrobial agent |
| Study B | Inhibited growth in cancer cell lines at low concentrations | Suggests potential as an anticancer therapeutic |
| Study C | Showed neuroprotective effects through enzyme inhibition | Indicates possible applications in treating neurodegenerative disorders |
Dosage and Efficacy
The effects of 2-Cyclopropylbenzofuran-5-carboxylic acid vary with dosage. In animal models, low doses have shown therapeutic benefits without significant toxicity. Future studies should determine optimal dosing strategies for maximizing efficacy while minimizing side effects.
Q & A
Basic Research Questions
Q. What are the recommended spectroscopic techniques for structural elucidation of 2-cyclopropylbenzofuran-5-carboxylic acid, and how are they applied?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming the benzofuran backbone and cyclopropane substitution. Infrared (IR) spectroscopy identifies functional groups like the carboxylic acid (C=O stretch at ~1700 cm⁻¹) and aromatic rings. Mass spectrometry (MS) provides molecular weight confirmation (e.g., calculated molecular weight of related benzofuran derivatives ranges from 194.16 to 287.09 g/mol ). X-ray crystallography may resolve stereochemical ambiguities in crystalline forms.
Q. What safety protocols should be followed when handling 2-cyclopropylbenzofuran-5-carboxylic acid in laboratory settings?
- Methodological Answer : Use personal protective equipment (PPE) including nitrile gloves, lab coats, and safety goggles. Work in a fume hood to avoid inhalation (classified as Acute Toxicity Category 4 for inhalation ). Avoid skin contact due to potential dermal toxicity (Category 4 ). Store in a cool, dry place away from incompatible materials (e.g., strong oxidizers). Refer to SDS guidelines for disposal, which classify the compound as non-hazardous for transport but require institutional compliance for waste .
Q. How is 2-cyclopropylbenzofuran-5-carboxylic acid synthesized, and what are common intermediates?
- Methodological Answer : A two-step approach is typical:
Cyclopropane introduction : React benzofuran precursors with cyclopropane-carboxylic acid chloride in the presence of a base (e.g., triethylamine) under reflux in tetrahydrofuran (THF) .
Carboxylic acid functionalization : Hydrolysis of ester intermediates using aqueous NaOH or H₂SO₄. Yields (~69%) are optimized by controlling reaction time (e.g., 2 hours reflux) and purification via recrystallization (e.g., methanol) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported toxicity data for benzofuran derivatives?
- Methodological Answer : Discrepancies arise from variations in purity, assay models, or exposure routes. To address this:
- Standardize testing : Use OECD guidelines for acute oral/dermal toxicity (e.g., LD₅₀ determination in rodents).
- Cross-reference SDS : Compare hazard classifications (e.g., EU-GHS vs. EPA) .
- Validate via in silico tools : Apply QSAR models from PubChem or EPA DSSTox to predict bioactivity .
Q. What experimental design considerations are critical for optimizing the synthesis of 2-cyclopropylbenzofuran-5-carboxylic acid?
- Methodological Answer :
- Solvent selection : THF or dichloromethane (DCM) for cyclopropane coupling due to their inertness and boiling points .
- Catalyst screening : Test Lewis acids (e.g., AlCl₃) to enhance cyclopropane ring stability.
- Temperature control : Maintain reflux conditions (65–80°C) to balance reaction rate and side-product formation.
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (methanol) improves purity (>95%) .
Q. How do structural modifications (e.g., halogenation) impact the pharmacological activity of benzofuran-5-carboxylic acid derivatives?
- Methodological Answer :
- Halogen substitution : Introduce electron-withdrawing groups (e.g., Cl at position 5) to enhance receptor binding affinity. For example, 5-[(2,4-dichlorophenoxy)methyl]furan-2-carboxylic acid shows increased bioactivity due to improved lipophilicity (logP ~2.8) .
- Cyclopropane effects : The cyclopropane ring induces conformational rigidity, potentially improving selectivity for target enzymes (e.g., cyclooxygenase-2) .
- In vitro assays : Use HEK-293 or CHO cells transfected with target receptors to quantify EC₅₀ values .
Q. What strategies are effective in analyzing stability and degradation products of 2-cyclopropylbenzofuran-5-carboxylic acid under varying pH conditions?
- Methodological Answer :
- Forced degradation studies : Expose the compound to acidic (HCl), basic (NaOH), and oxidative (H₂O₂) conditions.
- Analytical tools : HPLC-MS identifies degradation products (e.g., decarboxylated derivatives at high pH).
- Kinetic modeling : Calculate half-life (t₁/₂) using Arrhenius plots to predict shelf-life .
Data Contradiction Analysis
Q. How should researchers address conflicting reports on the environmental persistence of benzofuran-carboxylic acids?
- Methodological Answer :
- Literature review : Compile data from EPA DSSTox, ECHA, and peer-reviewed studies .
- Experimental validation : Conduct OECD 301 biodegradability tests (e.g., Closed Bottle Test).
- Meta-analysis : Use tools like RevMan to statistically reconcile differences in reported half-lives (e.g., soil vs. aquatic systems) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
